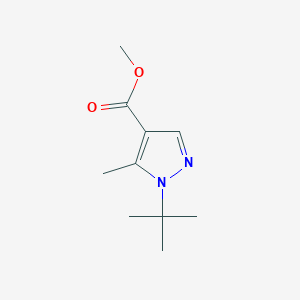![molecular formula C11H15NO B1422476 [2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol CAS No. 1178321-54-4](/img/structure/B1422476.png)
[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol
Vue d'ensemble
Description
[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol, also known as MDMA, is a psychoactive drug that has gained significant attention due to its potential therapeutic effects. MDMA is a synthetic compound that was first synthesized in 1912 and has been used recreationally since the 1970s. MDMA is classified as a Schedule I drug in the United States, which means that it has a high potential for abuse and no currently accepted medical use. However, recent research has suggested that MDMA may have therapeutic benefits in the treatment of various mental health conditions.
Applications De Recherche Scientifique
Chemosensor Development
Research by Gosavi-Mirkute et al. (2017) highlights the development of chemosensors for transition metal ions. The study involves the synthesis and characterization of compounds including 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione and its molecular recognition abilities toward metal ions in methanol or methanol–water mixtures. This chemosensor exhibits selectivity towards Cu2+ ions, showcasing its potential application in detecting specific metal ions in various environments (Gosavi-Mirkute et al., 2017).
Synthesis of Organic Compounds
Reddy et al. (1986) describe the reaction of 2-aminobenzohydrazides with Schiff bases in methanol. This process results in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, which are significant for the synthesis of complex organic molecules (Reddy, Reddy, & Reddy, 1986).
Impurity Analysis in Pharmaceutical Synthesis
Busch et al. (2008) conducted a study on the synthesis of (1‐(aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol, an impurity found in the synthesis of the pharmaceutical Varenicline®. This research provides insights into the structural confirmation of impurities that may arise in pharmaceutical manufacturing, emphasizing the importance of purity and quality control (Busch et al., 2008).
Functionalization of Amines
Choi and Hong (2018) explored the utilization of methanol for C1 functionalization of primary amines, including N-methylation and N-formylation. This research demonstrates the potential of using methanol, a common solvent in chemical reactions, for the selective functionalization of amines, which is a critical process in the synthesis of various chemical compounds (Choi & Hong, 2018).
Propriétés
IUPAC Name |
[2-(methylamino)-1,3-dihydroinden-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-11(8-13)6-9-4-2-3-5-10(9)7-11/h2-5,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHPZBFPRPYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC2=CC=CC=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)


![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)

![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)





